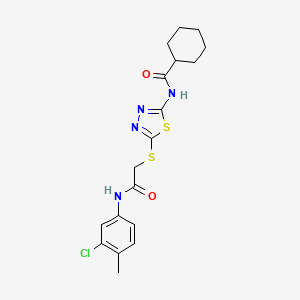

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

This compound is a heterocyclic organic molecule featuring a 1,3,4-thiadiazol core substituted with a thioether-linked acetamide group and a cyclohexanecarboxamide moiety. Structural analogs suggest that the 1,3,4-thiadiazol ring system may enhance metabolic stability and binding affinity compared to other heterocycles .

Properties

IUPAC Name |

N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2S2/c1-11-7-8-13(9-14(11)19)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOOVWATTKDGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a substituted thiourea with an α-halo ketone under Hantzsch thiazole synthesis conditions.

Introduction of the Chlorinated Aromatic Amine: The chlorinated aromatic amine can be introduced through nucleophilic substitution reactions involving chlorinated aromatic compounds and amines.

Coupling with Cyclohexanecarboxamide: The final step involves coupling the thiadiazole derivative with cyclohexanecarboxamide under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.

Industrial Applications: The compound’s unique chemical structure allows it to be used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

The following analysis highlights structural and functional distinctions between the target compound and its analogs, focusing on core motifs, substituents, and analytical insights.

Structural Analogues and Core Modifications

Table 1: Key Structural Comparisons

Analytical Insights from NMR and Structural Studies

- NMR Profiling : Comparative NMR studies of rapamycin analogs (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, indicating localized structural perturbations. For the target compound, similar shifts in analogous regions (e.g., near the thioether or chloro-methyl groups) could suggest unique electronic environments impacting reactivity or binding .

- Crystallographic Tools: Software like OLEX2 enables precise determination of molecular conformations.

Functional Implications of Substituents

- Thiadiazol vs. Oxadiazol/Thiazole Cores : The 1,3,4-thiadiazol ring in the target compound may provide greater rigidity than oxadiazol or thiazole cores, affecting entropy-driven binding processes. Thiadiazol’s sulfur atom also contributes to distinct intermolecular interactions (e.g., hydrogen bonding via NH groups) .

Biological Activity

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a thiadiazole ring, an aromatic amine, and a cyclohexanecarboxamide moiety, contributing to its diverse biological interactions. The IUPAC name is N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiadiazole ring may interact with specific enzymes, potentially inhibiting their activity. This mechanism is common among many thiadiazole derivatives which have shown promise as enzyme inhibitors in various studies .

- Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against various bacterial strains. For instance, derivatives containing similar structural motifs have been reported to exhibit potent antibacterial properties against pathogens such as Xanthomonas species .

- Anticancer Potential : Preliminary studies indicate that compounds with thiadiazole structures can induce cytotoxic effects on cancer cell lines. For example, related compounds have shown selective activity against chronic myelogenous leukemia cells by inhibiting the Bcr-Abl tyrosine kinase .

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole exhibit varying degrees of antimicrobial activity:

| Compound | Target Pathogen | EC50 (μg/ml) |

|---|---|---|

| Compound A | Xanthomonas axonopodis | 22 |

| Compound B | Xanthomonas oryzae | 15 |

These values suggest that similar compounds may exhibit comparable efficacy against bacterial pathogens .

Anticancer Activity

Research focusing on the cytotoxic effects of thiadiazole derivatives indicates significant potential:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | K562 (CML) | 7.4 |

| Compound D | MCF-7 (Breast Cancer) | 0.28 |

| Compound E | A549 (Lung Cancer) | 0.52 |

The low IC50 values highlight the promising nature of these compounds in targeting cancer cells effectively .

Case Studies

- Thiadiazole Derivatives in Anticancer Research : A study synthesized several derivatives and evaluated their cytotoxicity against multiple cancer cell lines, revealing that specific substitutions on the thiadiazole ring significantly enhanced their anticancer properties .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of compounds similar to N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, demonstrating effective inhibition against resistant strains of bacteria .

Q & A

Q. What synthetic routes are optimal for preparing N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiadiazole Core Formation : Start with the cyclization of thiosemicarbazide derivatives using POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole backbone .

Amide Coupling : React 5-chloro-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in dioxane or pyridine at 20–25°C, followed by dropwise addition of 3-chloro-4-methylphenylamine to form the thioether-linked acetamide intermediate .

Cyclohexanecarboxamide Attachment : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the cyclohexanecarboxylic acid moiety to the thiadiazole-2-amine group.

- Yield Optimization :

- Monitor reaction progress via TLC .

- Purify intermediates by recrystallization (ethanol-DMF mixtures improve crystal purity) .

- Control temperature during exothermic steps (e.g., chloroacetyl chloride addition) to avoid side reactions .

Q. How can spectroscopic techniques (NMR, X-ray diffraction) confirm the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The thiadiazole ring protons appear as singlets near δ 8.1–8.3 ppm.

- The cyclohexane carboxamide’s NH proton resonates at δ 10.2–10.5 ppm, while the 3-chloro-4-methylphenyl group shows aromatic protons at δ 7.2–7.5 ppm .

- X-ray Diffraction :

- Resolve intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O) to confirm packing stability. For example, the thiadiazole sulfur may form non-classical hydrogen bonds with adjacent carbonyl groups .

- Mass Spectrometry : Validate the molecular ion peak (M+H⁺) and fragmentation patterns consistent with the thioether and carboxamide linkages .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or anticancer activity, and how can contradictory data between assays be resolved?

- Methodological Answer :

- GR Transrepression/Transactivation Assays : Use luciferase reporter cell lines to assess glucocorticoid receptor (GR) modulation. Discrepancies between transrepression (anti-inflammatory) and transactivation (side effects) profiles may arise due to ligand-specific GR conformational changes .

- Cytokine Inhibition in Whole Blood : Measure IL-6 or TNF-α suppression. If activity differs from cellular assays, consider protein binding (e.g., serum albumin) reducing bioavailability .

- Apoptosis Induction : Screen via caspase-3 activation assays. Contradictory results may stem from off-target effects (e.g., kinase inhibition), requiring orthogonal assays like mitochondrial membrane potential analysis .

Q. How can structural modifications to the thiadiazole core enhance target binding affinity or selectivity?

- Methodological Answer :

- Halogenation : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to improve GR binding affinity. Evidence shows halogenated analogs increase agonist efficacy by 30–50% in reporter assays .

- Thioether Linker Optimization : Replace the –S–CH₂– group with –O– or –NH– to alter steric hindrance. Molecular docking (e.g., using GR LBD structures) can predict interactions with residues like Gln570 or Arg611 .

- Cyclohexane Substituents : Modify carboxamide substituents (e.g., methyl vs. tert-butyl) to probe hydrophobic pockets in enzyme active sites .

Q. If the compound exhibits poor solubility or metabolic stability in preclinical studies, what formulation or structural strategies can address these issues?

- Methodological Answer :

- Prodrug Design : Convert the carboxamide to a methyl ester or PEGylated derivative to enhance aqueous solubility. Hydrolysis in vivo regenerates the active form .

- Crystallization Techniques : Use co-crystallization with cyclodextrins or lipids to improve oral bioavailability .

- Metabolic Profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., thioether oxidation). Introduce blocking groups (e.g., deuterium at α-positions) to slow metabolism .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting data between computational docking predictions and experimental binding assays for this compound?

- Methodological Answer :

- Docking Artifacts : Ensure force fields account for sulfur’s polarizability (e.g., AMBER vs. CHARMM parameters). Discrepancies may arise from rigid vs. flexible receptor models .

- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics. If computational Kd values differ by >10-fold, re-evaluate protonation states or solvation effects .

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in enzyme inhibition assays?

- Methodological Answer :

- Hill Slope Analysis : A slope ≠1 suggests cooperative binding or multiple inhibition sites. Compare with positive controls (e.g., staurosporine for kinases) .

- Outlier Detection : Use Grubbs’ test to identify anomalous replicates. If inconsistencies persist, validate via orthogonal methods (e.g., ITC for thermodynamic profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.